molecular formula C23H23N5O4 B10911281 4-ethyl-3,5-bis(3-methoxyphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

4-ethyl-3,5-bis(3-methoxyphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

Cat. No.: B10911281
M. Wt: 433.5 g/mol
InChI Key: JHKYSTHCXORJNC-UHFFFAOYSA-N
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Description

3-{4-ETHYL-3-(3-METHOXYPHENYL)-1-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as methoxy, nitro, and pyrazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-ETHYL-3-(3-METHOXYPHENYL)-1-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER typically involves multiple steps, starting with the preparation of the core pyrazole structure. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-{4-ETHYL-3-(3-METHOXYPHENYL)-1-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and bases such as sodium hydroxide. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the methoxy group can produce a variety of functionalized derivatives .

Scientific Research Applications

3-{4-ETHYL-3-(3-METHOXYPHENYL)-1-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{4-ETHYL-3-(3-METHOXYPHENYL)-1-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-{4-ETHYL-3-(3-HYDROXYPHENYL)-1-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER
  • 3-{4-ETHYL-3-(3-CHLOROPHENYL)-1-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER

Uniqueness

The uniqueness of 3-{4-ETHYL-3-(3-METHOXYPHENYL)-1-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C23H23N5O4

Molecular Weight

433.5 g/mol

IUPAC Name

4-ethyl-3,5-bis(3-methoxyphenyl)-1-[(3-nitropyrazol-1-yl)methyl]pyrazole

InChI

InChI=1S/C23H23N5O4/c1-4-20-22(16-7-5-9-18(13-16)31-2)25-27(15-26-12-11-21(24-26)28(29)30)23(20)17-8-6-10-19(14-17)32-3/h5-14H,4,15H2,1-3H3

InChI Key

JHKYSTHCXORJNC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2=CC(=CC=C2)OC)CN3C=CC(=N3)[N+](=O)[O-])C4=CC(=CC=C4)OC

Origin of Product

United States

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